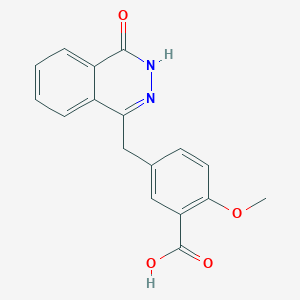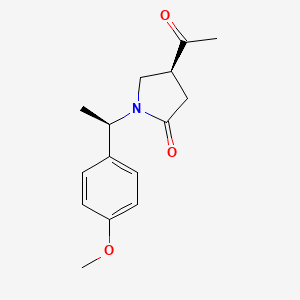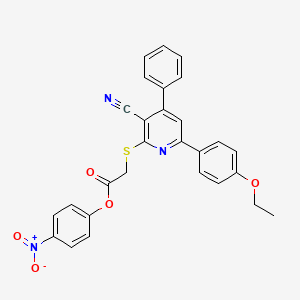
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C17H14N2O4 and a molecular weight of 310.30 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anticancer properties .
Preparation Methods
The synthesis of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of 2-fluoro-5-formylbenzoic acid and a suitable hydrazine derivative.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, under cooling conditions (0°C) to control the reaction rate. Triethylamine is added dropwise to the reaction mixture to facilitate the formation of the desired product.
Hydrazine Addition: Hydrazine hydrate is then added to the reaction mixture, and the temperature is gradually increased to 70°C to complete the reaction.
Product Isolation: The reaction mixture is cooled to room temperature, and the pH is adjusted to acidic conditions using hydrochloric acid. The product is then isolated by filtration and purified as needed.
Chemical Reactions Analysis
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is used in the study of enzyme inhibitors and their interactions with biological targets.
Medicine: It is investigated for its potential anticancer properties, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its role as a PARP inhibitor . PARP is an enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can be compared with other similar compounds :
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound has a similar structure but with a fluorine atom instead of a methoxy group. It also acts as a PARP inhibitor.
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound has an additional methoxy group on the phthalazinone ring, which may affect its biological activity and interactions with targets.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-methoxy-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c1-23-15-7-6-10(8-13(15)17(21)22)9-14-11-4-2-3-5-12(11)16(20)19-18-14/h2-8H,9H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
HHGBUAHYAWUOKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)

![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)

![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)



